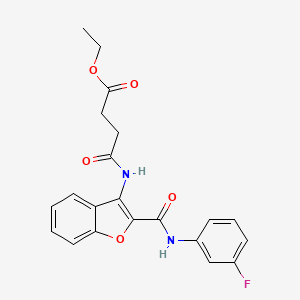

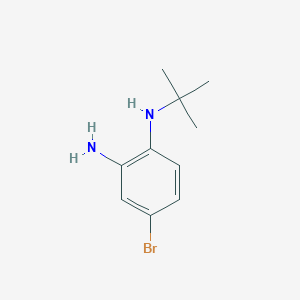

![molecular formula C15H20N4OS B2993183 3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-32-0](/img/structure/B2993183.png)

3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridopyrimidines are a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics . They are used on several therapeutic targets . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . For each compound, the biological activity and the synthetic route are reported .Molecular Structure Analysis

Pyridopyrimidines are heterocyclic compounds that contain a pyridine ring fused with a pyrimidine ring . Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

- Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate and various active methylene compounds, have demonstrated significant antibacterial activity. These compounds include pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives (Azab, Youssef, & El‐Bordany, 2013).

Anticancer and Antitumor Applications

- A study on the synthesis and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, revealed compounds with varying cytotoxic effects against human cancer cell lines. The presence of hydroxymethyl and methyl groups significantly influenced the cytotoxicity (Stolarczyk et al., 2018).

Insecticidal and Antibacterial Potential

- Pyrimidine linked pyrazole heterocyclics, synthesized via microwave irradiation cyclocondensation, displayed notable insecticidal and antibacterial activities. These compounds were synthesized from N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide and substituted acid hydrazides (Deohate & Palaspagar, 2020).

Antitubercular Studies

- Homopiperazine-pyrimidine-pyrazole hybrids synthesized from ethyl 2-cyanoacetate and 4,6-dichloropyrimidine showed potent antitubercular activity against Mycobacterium tuberculosis strains. These compounds demonstrated promising drug-like properties for further lead modification in antitubercular drug development (Vavaiya et al., 2022).

Nonlinear Optical Analysis

- The study of the nonlinear optical properties of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate revealed promising results. Structural evaluation through X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy confirmed the potential for applications in optical devices (Dhandapani, Manivarman, & Subashchandrabose, 2017).

Wirkmechanismus

Target of Action

The primary target of this compound is the SLC15A4 protein . SLC15A4 is a protein transporter that plays a crucial role in the innate immune system .

Mode of Action

The compound binds to the SLC15A4 protein, leading to a conformational change that disrupts the interaction between SLC15A4 and the immune adapter TASL . This disruption leads to the degradation of TASL, effectively interrupting the TLR7/8-IRF5 signaling pathway .

Biochemical Pathways

The compound affects the TLR7/8-IRF5 signaling pathway, which is involved in the innate immune response . By disrupting the SLC15A4-TASL adapter module, the compound prevents downstream proinflammatory responses .

Result of Action

The result of the compound’s action is the prevention of downstream proinflammatory responses . This is achieved by interrupting the TLR7/8-IRF5 signaling pathway through the degradation of the immune adapter TASL .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS/c1-11-4-7-18(8-5-11)9-10-19-14(20)12-3-2-6-16-13(12)17-15(19)21/h2-3,6,11H,4-5,7-10H2,1H3,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEHPDWUSDAZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCN2C(=O)C3=C(NC2=S)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2993102.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B2993108.png)

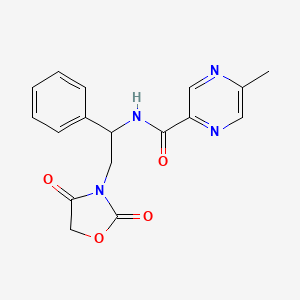

![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993110.png)

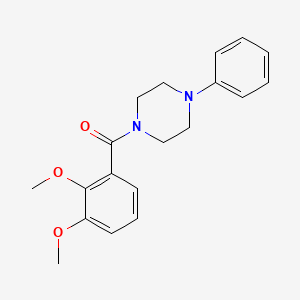

![3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2993115.png)

![6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2993118.png)

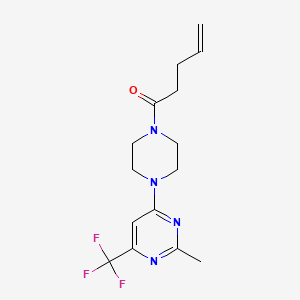

![(3-Imidazolylpropyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine](/img/structure/B2993121.png)